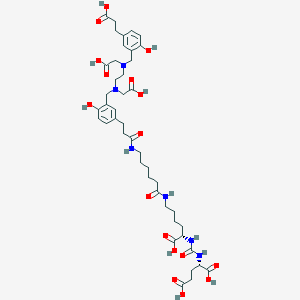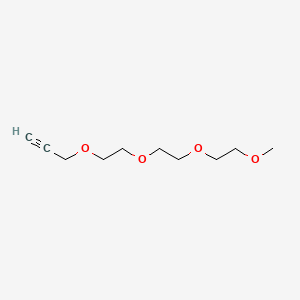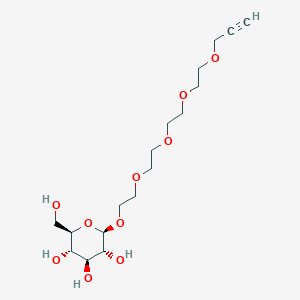
PSMA-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ガリウム Ga-68 ゴゼトチドは、ガリウム Ga-68 PSMA-11としても知られており、核医学分野で主に前立腺がんの画像診断に用いられる放射性医薬品化合物です。これは、放射性同位体であるガリウム-68と、前立腺特異的膜抗原(PSMA)標的リガンドが結合したものです。 この化合物は、陽電子放出断層撮影(PET)スキャンで、前立腺がん患者のPSMA陽性病変を検出するために使用されます .
科学的研究の応用
Gallium Ga-68 gozetotide has a wide range of applications in scientific research, particularly in the fields of medicine and oncology:
Prostate Cancer Imaging: It is primarily used for PET imaging of PSMA-positive lesions in men with prostate cancer.
Neuroendocrine Tumors: It has shown promise in detecting and staging neuroendocrine tumors due to its high affinity for somatostatin receptors.
Radioligand Therapy: Gallium Ga-68 gozetotide is used in conjunction with therapeutic agents like lutetium Lu 177 vipivotide tetraxetan for targeted radioligand therapy in metastatic castration-resistant prostate cancer.
作用機序
ガリウム Ga-68 ゴゼトチドは、前立腺がん細胞で過剰発現している膜貫通タンパク質である前立腺特異的膜抗原(PSMA)に結合することで作用を発揮します。投与されると、化合物はPSMA陽性細胞に結合し、PET画像診断中にこれらの細胞を可視化することができます。 放射性ガリウム-68は陽電子を放出し、PETスキャナーによって検出され、がん病変の詳細な画像が生成されます .
生化学分析
Biochemical Properties
PSMA-11 plays a crucial role in biochemical reactions by specifically binding to the prostate-specific membrane antigen. This interaction is facilitated by the compound’s structure, which includes a peptidomimetic Glu-NH-CO-NH-Lys (Ahx)-HBED-CC moiety. This compound interacts with the prostate-specific membrane antigen through its active site, leading to internalization of the compound into the cancer cells. This binding is highly specific, allowing for precise imaging of prostate cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In prostate cancer cells, the compound binds to the prostate-specific membrane antigen, leading to internalization and accumulation within the cells. This interaction influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The binding of this compound to the prostate-specific membrane antigen can also affect the expression of other genes involved in cancer progression and metastasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the prostate-specific membrane antigen on the surface of prostate cancer cells. This binding triggers internalization of the compound through clathrin-mediated endocytosis. Once inside the cell, this compound can interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to bind specifically to the prostate-specific membrane antigen makes it an effective tool for targeting prostate cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and can be detected in prostate cancer cells for extended periods. Its degradation and long-term effects on cellular function can vary. Studies have shown that this compound remains active in cells for several hours, allowing for effective imaging and detection of cancer cells. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively targets prostate cancer cells without causing significant toxicity. At higher doses, this compound can lead to toxic or adverse effects, including damage to healthy tissues. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly. It is important to carefully control the dosage of this compound to minimize adverse effects while maximizing its therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. The compound interacts with enzymes and cofactors that are essential for its function. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. This compound’s ability to bind to the prostate-specific membrane antigen and other biomolecules makes it a key player in the metabolic pathways of prostate cancer cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Once inside the cell, the compound can accumulate in various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within the cell is influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and can accumulate in specific compartments or organelles. This localization is directed by targeting signals and post-translational modifications that guide this compound to its specific sites of action. The subcellular distribution of this compound can influence its effectiveness in targeting prostate cancer cells and its overall therapeutic potential .
準備方法
合成経路と反応条件
ガリウム Ga-68 ゴゼトチドは、キットベースのアプローチを用いて調製されます。調製には、PSMA-11リガンドをガリウム-68で放射性標識することが含まれます。このプロセスには、通常、次の手順が含まれます。
キレート化: this compoundリガンドは、ガリウム-68と緩衝液中で混合されます。
インキュベーション: 混合物は、室温またはわずかに高温でインキュベートされ、キレート化反応が促進されます。
工業生産方法
ガリウム Ga-68 ゴゼトチドの工業生産には、ガリウム-68を生成するためのジェネレータまたはサイクロトロンの使用が含まれます。放射性標識プロセスは、その後、専門のラジオファーマシー施設で行われます。 例えば、Illuccix®キットは、サイクロトロンで生成されたガリウム-68またはジェネレータで生成されたガリウム-68のいずれかを使用して、ガリウム Ga-68 ゴゼトチドを調製するための標準化された方法を提供します .
化学反応の分析
反応の種類
ガリウム Ga-68 ゴゼトチドは、調製中に主にキレート化反応を受けます。PSMA-11リガンドには、ガリウム-68の結合を促進する官能基が含まれています。
一般的な試薬と条件
キレート化試薬: this compoundリガンド、ガリウム-68
生成される主な生成物
生成される主な生成物は、PET画像診断に使用される、放射性標識されたガリウム Ga-68 ゴゼトチドです。 結合していないガリウム-68または不純物は、精製プロセス中に除去されます .
科学研究への応用
ガリウム Ga-68 ゴゼトチドは、特に医学や腫瘍学の分野で、科学研究において幅広い用途があります。
前立腺がんの画像診断: 主に、前立腺がん患者のPSMA陽性病変のPET画像診断に使用されます。
神経内分泌腫瘍: ソマトスタチン受容体に対する高い親和性により、神経内分泌腫瘍の検出と病期分類に有望であることが示されています.
放射性リガンド療法: ガリウム Ga-68 ゴゼトチドは、転移性去勢抵抗性前立腺がんの標的放射性リガンド療法において、ルテチウム Lu 177 ビピボチドテトラキセタンなどの治療薬と組み合わせて使用されます.
類似化合物との比較
類似化合物
フッ素-18 フルシクロビン: 前立腺がんの検出に使用される別のPET画像診断薬ですが、主に再発前立腺がんの検出に使用されます.
炭素-11 コリン: 前立腺がんのPET画像診断に使用されますが、ガリウム-68と比較して半減期が短いです.
独自性
ガリウム Ga-68 ゴゼトチドは、PSMAに対する高い親和性と、前立腺がん病変の詳細な画像を提供できることで独自性があります。 炭素-11 コリンと比較して半減期が長いため、より柔軟な画像診断スケジュールが可能になります .
結論
ガリウム Ga-68 ゴゼトチドは、前立腺がんの診断と管理において重要な用途を持つ、貴重な放射性医薬品化合物です。その独特の特性とPSMAに対する高い親和性により、核医学において不可欠なツールとなっています。
特性
Key on ui mechanism of action |
Prostate-specific membrane antigen (PSMA) is a type II transmembrane glycoprotein expressed throughout the body, such as in lacrimal and salivary glands, the kidneys, small intestine, liver and spleen. It is highly associated with tumour-associated angiogenesis and has been described in various tumours, such as prostate cancer, glioblastoma, thyroid cancer, gastric cancer, breast cancer, renal cancer, and colorectal cancers. The expression of PSMA has been linked to the degree of tumour differentiation, as it is overexpressed particularly in poorly differentiated and metastatic lesions. PSMA has been extensively studied as a reliable target for imaging and therapy for prostate cancer, as it is overexpressed one-hundred to one thousand-fold in over 90 % of primary prostate cancers. Positron emission tomography (PET) is a type of molecular imaging used to improve the accuracy of detecting prostate cancer at an earlier time and examine tumour characteristics. Ga-68 PSMA-11 is a PSMA-targeted imaging agent for PET that binds to PSMA via clathrin-coated pits, resulting in endosome accumulation and the internalization of the PSMA-drug complex. |
|---|---|
CAS番号 |
1366302-52-4 |
分子式 |
C44H59GaN6O17 |
分子量 |
1011.9 g/mol |
IUPAC名 |
2-[[5-[3-[[6-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-6-oxohexyl]amino]-3-oxopropyl]-2-oxidophenyl]methyl-[2-[[5-(2-carboxyethyl)-2-oxidophenyl]methyl-(carboxylatomethyl)amino]ethyl]amino]acetate;gallium-68(3+);hydron |
InChI |
InChI=1S/C44H62N6O17.Ga/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58;/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67);/q;+3/p-3/t32-,33-;/m0./s1/i;1-2 |
InChIキー |
AEBYHKKMCWUMKX-LNTZDJBBSA-K |
SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O |
異性体SMILES |
[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[68Ga+3] |
正規SMILES |
[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[Ga+3] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Psma-hbed-CC; PSMA-11; PSMA11; PSMA 11; HBED-CC-PSMA. |
製品の起源 |
United States |
Q1: What is 68Ga-PSMA-HBED-CC (PSMA-11) and what is its mechanism of action?
A1: 68Ga-PSMA-HBED-CC, also known as this compound, is a radiopharmaceutical used in Positron Emission Tomography (PET) imaging to detect prostate cancer. It consists of a small molecule inhibitor of PSMA, Glu-urea-Lys(Ahx)-HBED-CC, radiolabeled with the positron emitter Gallium-68 (68Ga). This radiotracer binds with high affinity to PSMA, a transmembrane protein overexpressed on prostate cancer cells. []
Q2: Why is PSMA an attractive target for prostate cancer imaging and therapy?
A2: PSMA is highly expressed in prostate cancer cells, including those that are metastatic, and shows significantly lower expression in normal tissues. [, ] This overexpression makes PSMA an ideal target for both imaging and targeted radionuclide therapy. []
Q3: How does the choice of the chelator, HBED-CC, impact the efficacy of this compound?
A3: Studies show that HBED-CC contributes intrinsically to the binding affinity of the PSMA inhibitor to its target. Replacing HBED-CC with other chelators like DOTA significantly reduces the in vivo imaging quality, highlighting the importance of HBED-CC for this compound efficacy. []
Q4: What are the advantages of using 68Ga-PSMA-11 PET/CT in prostate cancer diagnosis and management?
A4: 68Ga-PSMA-11 PET/CT offers several advantages:
- High Sensitivity and Specificity: 68Ga-PSMA-11 exhibits superior sensitivity in detecting recurrent prostate cancer, even at low prostate-specific antigen (PSA) levels, compared to conventional imaging techniques like bone scintigraphy and CT scans. [, , , , , ]
- Early Detection of Recurrence: It enables earlier detection of biochemical recurrence, potentially leading to more effective salvage therapies. [, , ]
- Accurate Localization of Disease: 68Ga-PSMA-11 PET/CT precisely identifies the location and extent of primary prostate cancer and metastases, which is crucial for treatment planning, especially in cases of salvage radiotherapy or surgery. [, , ]
Q5: Can 68Ga-PSMA-11 PET/CT differentiate between prostate cancer lesions and other abnormalities in the body?
A5: While 68Ga-PSMA-11 demonstrates high specificity for prostate cancer, some studies report uptake in non-cancerous tissues and other malignancies, creating potential for false positives. [, , ] These include:
- Physiological Uptake: 68Ga-PSMA-11 can accumulate in salivary glands, kidneys, liver, spleen, and ganglia, which should be considered during image interpretation. [, , , ]
- Non-Prostate Malignancies: Uptake has been observed in some cases of lung cancer, tuberculosis, Ewing sarcoma, glioma, follicular lymphoma, salivary gland cancers (ACC and SDC), and fibrous dysplasia. [, , , ]
Q6: Does the patient's anti-hormonal treatment status affect 68Ga-PSMA-11 PET/CT imaging?
A6: Yes, androgen deprivation therapy (ADT) can influence the biodistribution of 68Ga-PSMA-11. Studies show lower PSMA uptake in the kidneys, liver, spleen, and salivary glands in patients receiving ADT compared to those without ADT. []
Q7: What are the limitations of using 68Ga-PSMA-11 PET/CT?
A7: Despite its advantages, 68Ga-PSMA-11 PET/CT has some limitations:
- Availability: Access to 68Ga-PSMA-11 may be limited due to the requirement of an on-site 68Ge/68Ga generator and radiopharmacy facilities. [, ]
- False Positives: Uptake in non-cancerous tissues and other malignancies necessitates careful interpretation and correlation with clinical findings. [, ]
Q8: How is 68Ga-PSMA-11 produced, and what are the quality control measures involved?
A8: 68Ga-PSMA-11 is synthesized using a 68Ge/68Ga generator, which provides 68GaCl3 for radiolabeling the PSMA-HBED-CC precursor. [, , ]
- Generator Performance: Elution yields, 68Ge breakthrough, and overall generator performance are critical for consistent production. [, ]
- Quality Control: Rigorous quality control measures are essential to ensure radiochemical purity, specific activity, and sterility of the final product. [, , ] This typically involves high-performance liquid chromatography (HPLC) analysis.
Q9: Are there alternative methods for producing 68Ga-PSMA-11?
A9: Yes, researchers are exploring alternative synthesis techniques, including lyophilized cold kits, to enhance production efficiency and reduce waste. []
Q10: What are the potential future applications of 68Ga-PSMA-11 and other PSMA-targeted agents?
A10: Research is ongoing to explore:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















